molecular formula C8H7BrO2S B1331509 5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide CAS No. 351005-12-4

5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide

Cat. No. B1331509
M. Wt: 247.11 g/mol
InChI Key: QRJKMGQWHAQEST-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide is a chemical compound with the linear formula C8H7BrO2S . It has a molecular weight of 247.112 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide is represented by the InChI code 1S/C8H7BrO2S/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3H,4-5H2 . The compound’s canonical SMILES representation is C1C2=C(CS1(=O)=O)C=C(C=C2)Br .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 247.11 g/mol . It has a computed XLogP3-AA value of 1.4, indicating its lipophilicity . The compound has no hydrogen bond donors and two hydrogen bond acceptors . It has a topological polar surface area of 42.5 Ų .

Scientific Research Applications

“5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide” is a type of benzothiadiazine dioxide. Benzothiadiazine dioxides are a class of organic compounds that have been studied for various pharmacological activities . Here are some general applications of benzothiadiazine dioxides:

  • Antimicrobial and Antiviral Activity : Some benzothiadiazine dioxides have been studied for their potential antimicrobial and antiviral activities .
  • Antihypertensive Activity : Benzothiadiazine dioxides have been explored for their potential use in treating high blood pressure .
  • Antidiabetic Activity : Some compounds in this class have been investigated for their potential antidiabetic effects .
  • Anticancer Activity : Certain benzothiadiazine dioxides have been studied for their potential anticancer properties .
  • KATP Channel Activators : Some benzothiadiazine dioxides have been found to activate KATP channels, which are involved in various physiological processes .
  • AMPA Receptor Modulators : AMPA receptors are involved in central nervous system function, and some benzothiadiazine dioxides have been studied as potential modulators of these receptors .

properties

IUPAC Name

5-bromo-1,3-dihydro-2-benzothiophene 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJKMGQWHAQEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1(=O)=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302187
Record name 5-Bromo-1,3-dihydro-2H-2-benzothiophene-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide

CAS RN

351005-12-4
Record name 5-Bromo-1,3-dihydro-2H-2-benzothiophene-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 5-bromo-1,3-dihydro-benzo[c]thiophene (1.25 g, 5.79 mmol) in methanol (25 mL) and add oxone (10.7 g, 17.4 mmol). Stir the reaction mixture for 2 hours at 0° C. and then add a 1M aqueous sodium bisulfite solution (100 mL). Stir the reaction mixture for 10 minutes and add saturated NaHCO3 solution (200 mL). Extract the aqueous layer with CH2Cl2 (3×100 mL). Combine the organic layers and dry with Na2SO4, filter, concentrate and purify by flash column chromatography (silica gel, 0-5% MeOH/CH2Cl2) to give 930 mg of 5-bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide 65%).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
10.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

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